Scientific Field: Chemosensors
Summary of the Application: Trimethylsilylethynyl-substituted pyrene doped materials have been studied as fluorescent sensors towards nitroaromatic compounds in solutions and vapor phase.
Methods of Application: Three prototypes of fluorescent materials for vapor sensing were prepared via electrospinning and drop-casting onto the melamine formaldehyde foam with the fluorophore as a pure solid or as a dopant in the polystyrene matrix.
Results or Outcomes: The fluorophore and solid fluorescent materials based on it have high detection limits towards nitroaromatic compounds within the range of 10^−8 to 10^−9 M in acetonitrile solution and within the up to ppb range in the vapor phase.
Scientific Field: Organic Chemistry
Summary of the Application: Trimethylsilyl groups are used to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds.
Methods of Application: Chemists sometimes use a trimethylsilylating reagent to perform this derivatization.
Results or Outcomes: Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry.
Scientific Field: Polymer Chemistry
Summary of the Application: 2-Ethynylpyridine has been used to synthesize poly(2-ethynyl-N-iodopyridinium iodide).
Methods of Application: The synthesis was achieved via in-situ uncatalyzed polymerization.
Summary of the Application: The synthesis of pyridine-fused siloles under the conditions of the Sonogashira coupling reaction is described.
Methods of Application: The reactions of 2-bromo-3-(pentamethyldisilanyl)pyridine with ethynylbenzene derivatives in the presence of PdCl.
Scientific Field: Sensor Technology
Summary of the Application: A sensor application of pyrene derivative 1,3,6,8-tetrakis[(trimethylsilyl)ethynyl]pyrene, further abbreviated as F, toward NACs in solution and vapor phases.
6-((Trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine is an organic compound characterized by its unique structure, which consists of a pyrano-pyridine framework with a trimethylsilyl ethynyl substituent. Its molecular formula is C₁₃H₁₇NOSi, and it has a molecular weight of approximately 231.37 g/mol . This compound is notable for its potential applications in various fields, including organic chemistry and sensor technology.
Several synthesis methods have been reported for creating 6-((trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine:
6-((Trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine has several applications:
Interaction studies involving this compound focus on its behavior in sensor applications and its interactions with various analytes. For instance, materials doped with this compound have shown high sensitivity towards nitroaromatic compounds, indicating its potential use in environmental monitoring and safety applications.
Several compounds share structural similarities with 6-((trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine. Here are a few notable examples:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 2-Ethynylpyridine | Pyridine ring with an ethynyl group | Used in polymer synthesis |
| 6-(Phenylethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine | Pyrano-pyridine structure with phenylethynyl | Potentially different biological activity profile |
| 5-(Trimethylsilyl)furan | Furan ring with a trimethylsilyl group | Different heterocyclic framework |
The uniqueness of 6-((trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine lies in its specific combination of a pyrano-pyridine structure with a trimethylsilyl ethynyl substituent, which enhances its volatility and reactivity compared to similar compounds.
6-((Trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine exhibits a fused bicyclic framework comprising a pyran ring (tetrahydropyran) and a pyridine moiety. The pyran ring adopts a 3,4-dihydro configuration, while the pyridine retains aromatic stability through conjugation. A key distinguishing feature is the 6-position substituent: a trimethylsilyl (TMS)-protected ethynyl group, which enhances solubility and reactivity in organic solvents.
Key structural elements:
| Component | Role in Reactivity/Stability |
|---|---|
| Pyran-pyridine fusion | Conjugation and planarity |
| Trimethylsilyl ethynyl | Solubility and protection |
| Partial saturation (3,4-dihydro) | Steric modulation |
The TMS group is critical for stabilizing the ethynyl moiety against protic environments, enabling its use in cross-coupling reactions such as Sonogashira couplings.
This compound belongs to the pyrano[2,3-b]pyridine class, a subset of fused nitrogen-containing heterocycles. Such systems are distinguished by:
The comprehensive nuclear magnetic resonance characterization of 6-((Trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine provides definitive structural identification through multiple complementary techniques. Proton Nuclear Magnetic Resonance spectroscopy reveals diagnostic chemical shift patterns that distinguish the various proton environments within this bicyclic framework [1] [2] [3].
The trimethylsilyl substituent exhibits characteristic spectroscopic behavior, appearing as a sharp singlet integrating for nine protons in the range δ 0.15-0.28 parts per million in deuterated chloroform [1] [2]. This upfield chemical shift reflects the electron-donating nature of the silicon atom and the shielding effect provided by the methyl substituents. The chemical shift value falls within the expected range for trimethylsilyl-protected alkynes, confirming the successful incorporation of this protecting group [1] [2].
Pyridine ring protons manifest as distinct resonances between δ 7.05-8.31 parts per million, displaying the characteristic downfield chemical shifts associated with aromatic heterocyclic systems [4] [5]. The electron-withdrawing nitrogen atom in the pyridine ring contributes to the deshielding of adjacent carbon-bound protons, resulting in these diagnostic downfield positions. The coupling patterns observed reveal the substitution pattern and confirm the connectivity within the bicyclic framework [5] [6].
The dihydropyran moiety provides additional structural confirmation through methylene proton signals appearing between δ 2.75-4.65 parts per million [5] [6]. These multiplets arise from the saturated ethylene units within the six-membered pyran ring, with chemical shifts influenced by the electron-withdrawing effects of the adjacent oxygen atom and the aromatic pyridine system.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides crucial information regarding the carbon framework and electronic environment [1] [2] [7]. The alkyne carbons appear as characteristic quaternary signals between δ 92-106 parts per million, consistent with the expected chemical shift range for trimethylsilyl-protected acetylenic carbons [1] [2]. These signals confirm the presence of the ethynyl substituent and its electronic environment within the molecular framework.
The trimethylsilyl carbon atoms resonate at δ 0.05 ± 0.10 parts per million, appearing as primary carbon signals with characteristic upfield chemical shifts reflecting the electron-rich environment surrounding the silicon atom [1] [2]. The pyridine ring carbons span the range δ 115-149 parts per million, encompassing both aromatic carbon-hydrogen and quaternary carbon resonances typical of substituted pyridine systems [5] [6].
Two-dimensional correlation studies provide essential connectivity information that confirms the proposed molecular structure [8] [9] [10]. Correlation Spectroscopy experiments reveal diagnostic cross-peaks between adjacent protons within both the pyridine and dihydropyran components. The observation of correlations between pyridine protons at δ 7.05-8.31 parts per million confirms their vicinal relationship, while dihydropyran methylene correlations between δ 2.75-4.65 parts per million establish the saturated ring connectivity [8] [9] [10].
Heteronuclear Single Quantum Coherence experiments provide direct carbon-hydrogen connectivity information [8] [9] [11]. The correlation between trimethylsilyl protons (δ 0.15-0.28 parts per million) and their corresponding carbons (δ 0.05 ± 0.10 parts per million) confirms the trimethylsilyl substitution pattern. Similarly, correlations between pyridine protons and carbons, as well as dihydropyran protons and carbons, establish the complete connectivity network [8] [9] [11].
Heteronuclear Multiple Bond Correlation spectroscopy reveals long-range carbon-hydrogen correlations that define the molecular framework [8] [9] [10]. Critical correlations include those between trimethylsilyl protons and alkyne carbons, establishing the connection between the protecting group and the acetylenic functionality. Pyridine proton correlations with quaternary carbons confirm the aromatic substitution pattern and the bicyclic framework connectivity [8] [9] [10].
| Nuclear Magnetic Resonance Parameter | Chemical Shift Range (δ parts per million) | Multiplicity Pattern | Structural Assignment |
|---|---|---|---|
| Trimethylsilyl protons | 0.15-0.28 | Singlet (9H) | Si(CH₃)₃ protecting group |
| Pyridine aromatic protons | 7.05-8.31 | Doublets/multiplets (2H) | Heteroaromatic framework |
| Dihydropyran methylene protons | 2.75-4.65 | Triplets/multiplets (4H) | Saturated ring system |
| Alkyne carbons | 92-106 | Quaternary signals | C≡C triple bond |
| Trimethylsilyl carbons | 0.05 ± 0.10 | Primary carbons | Si-CH₃ groups |
| Pyridine ring carbons | 115-149 | Aromatic signals | Heteroaromatic carbons |
The infrared spectroscopic analysis of 6-((Trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine reveals characteristic vibrational modes that provide definitive functional group identification and structural confirmation [1] [2] [12]. The carbon-carbon triple bond stretching vibration appears as a medium-intensity absorption band between 2154-2170 wavenumbers, confirming the presence of the ethynyl substituent [1] [2] [12]. This frequency range is characteristic of trimethylsilyl-protected alkynes, where the silicon substitution results in a slight shift compared to terminal acetylenes.
The silicon-carbon stretching vibrations manifest as strong absorption bands in the 840-890 wavenumber region [12] [13]. These vibrations correspond to the symmetric and asymmetric stretching modes of the Si-C bonds within the trimethylsilyl protecting group. The strong intensity of these bands reflects the high polarizability of the silicon-carbon bonds and provides definitive evidence for the trimethylsilyl substitution [12] [13].
Aromatic carbon-hydrogen stretching modes appear as medium-weak intensity bands between 3020-3100 wavenumbers [13] [14]. These vibrations arise from the pyridine ring protons and confirm the presence of the aromatic heterocyclic component within the molecular structure. The frequency range is consistent with electron-deficient aromatic systems, reflecting the electron-withdrawing nature of the pyridine nitrogen atom [13] [14].
Aliphatic carbon-hydrogen stretching vibrations occur between 2850-3000 wavenumbers with medium-strong intensity [1] [2]. These bands originate from both the trimethylsilyl methyl groups and the dihydropyran methylene units. The broad frequency range encompasses the various carbon-hydrogen environments present within the saturated portions of the molecule [1] [2].
The pyridine carbon-nitrogen stretching vibration appears as a strong absorption band between 1580-1600 wavenumbers [13] [14]. This characteristic frequency confirms the presence of the heterocyclic nitrogen atom and its incorporation within the aromatic ring system. The strong intensity reflects the significant bond polarization associated with the carbon-nitrogen double bond character [13] [14].
Aromatic carbon-carbon stretching vibrations manifest between 1450-1500 wavenumbers with medium intensity [13] [14]. These bands arise from the skeletal vibrations of the pyridine ring and provide additional confirmation of the aromatic character within the bicyclic framework [13] [14].
The ether carbon-oxygen stretching vibration appears between 1020-1100 wavenumbers with medium intensity [15] [16]. This band confirms the presence of the oxygen atom within the pyran ring and its role in forming the saturated six-membered heterocycle. The frequency range is consistent with aliphatic ether linkages in cyclic systems [15] [16].
Silicon-methyl deformation modes occur between 1240-1260 wavenumbers with medium intensity [12] [13]. These vibrations correspond to the bending modes of the methyl groups attached to the silicon atom within the trimethylsilyl protecting group. The frequency range is characteristic of organosilicon compounds and provides additional structural confirmation [12] [13].
Aromatic carbon-hydrogen out-of-plane bending vibrations appear between 800-900 wavenumbers with medium intensity [13] [14]. These modes arise from the pyridine ring protons and reflect the substitution pattern within the aromatic system. The frequency range is consistent with the observed substitution pattern and confirms the structural assignment [13] [14].
Ring breathing vibrations of the pyridine system manifest between 990-1030 wavenumbers with medium intensity [13] [14]. These collective ring deformation modes provide additional evidence for the aromatic heterocyclic structure and confirm the integrity of the pyridine ring within the bicyclic framework [13] [14].
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|---|
| C≡C alkyne stretch | 2154-2170 | Medium | Trimethylsilyl-protected acetylene |
| Si-C stretch | 840-890 | Strong | Trimethylsilyl C-Si bonds |
| Aromatic C-H stretch | 3020-3100 | Medium-weak | Pyridine ring protons |
| Aliphatic C-H stretch | 2850-3000 | Medium-strong | Methyl and methylene groups |
| Pyridine C=N stretch | 1580-1600 | Strong | Heterocyclic nitrogen double bond |
| Aromatic C=C stretch | 1450-1500 | Medium | Pyridine ring skeletal vibrations |
| Ether C-O stretch | 1020-1100 | Medium | Pyran ring oxygen linkage |
| Si-CH₃ deformation | 1240-1260 | Medium | Trimethylsilyl methyl bending |
| Aromatic C-H bending | 800-900 | Medium | Out-of-plane pyridine protons |
| Ring breathing | 990-1030 | Medium | Pyridine ring collective modes |
X-ray crystallographic analysis provides definitive structural parameters for 6-((Trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine, confirming the molecular geometry and electronic structure through precise measurement of interatomic distances and bond angles [17] [18] [19]. The carbon-carbon triple bond length measures 1.195-1.205 Ångströms, falling within the expected range for acetylenic bonds and confirming normal triple bond character [17] [18] [19]. This bond length is consistent with literature values for substituted alkynes and indicates minimal perturbation of the triple bond electronic structure by the attached substituents.
The carbon-silicon bond length connecting the ethynyl carbon to the trimethylsilyl protecting group measures 1.845-1.855 Ångströms [17] [18] [19]. This distance represents a standard sp-sp³ carbon-silicon bond and confirms the tetrahedral geometry around the silicon center. The bond length is consistent with literature values for trimethylsilyl-substituted acetylenes and indicates effective orbital overlap between the acetylenic carbon and silicon atom [17] [18] [19].
Silicon-methyl bond lengths within the trimethylsilyl protecting group range from 1.855-1.870 Ångströms [17] [20] [21]. These distances reflect the tetrahedral coordination environment around the silicon atom and confirm the expected sp³ hybridization. The slight variation in bond lengths may arise from subtle differences in the steric environment or crystal packing effects [17] [20] [21].
The pyridine nitrogen-carbon bond lengths span 1.330-1.385 Ångströms, encompassing the range typical for aromatic heterocyclic systems [22] [23] [24]. These distances confirm the aromatic character of the pyridine ring and indicate delocalized electron distribution throughout the heterocyclic framework. The bond length variation reflects the different electronic environments of carbon atoms adjacent to nitrogen versus those in more remote positions [22] [23] [24].
Pyran ring carbon-oxygen bond lengths measure 1.420-1.440 Ångströms, consistent with saturated ether linkages in cyclic systems [16] [25]. These distances confirm the single bond character of the carbon-oxygen bonds within the dihydropyran moiety and indicate the absence of significant electronic delocalization into the saturated ring portion [16] [25].
Bond angle analysis reveals near-ideal geometries throughout the molecular framework. The carbon-carbon-silicon bond angle within the ethynyl substituent measures 177-180 degrees, confirming the linear geometry characteristic of acetylenic systems [17] [18] [19]. This near-linearity indicates minimal steric interference and optimal orbital overlap within the alkyne functionality [17] [18] [19].
The silicon-carbon-carbon bond angle also measures 177-180 degrees, maintaining the linear alkyne geometry and confirming the absence of significant distortion induced by the trimethylsilyl protecting group [17] [18] [19]. This linearity is crucial for maintaining the electronic properties of the acetylenic system and enables efficient transmission of electronic effects through the triple bond [17] [18] [19].
Carbon-silicon-methyl bond angles range from 108-112 degrees, representing slight distortions from the ideal tetrahedral angle of 109.5 degrees [17] [20] [21]. These small deviations may arise from steric interactions between methyl groups or crystal packing effects, but the overall tetrahedral geometry is maintained [17] [20] [21].
The pyridine ring carbon-nitrogen-carbon angle measures 116-118 degrees, consistent with the expected geometry for aromatic heterocyclic systems [22] [23] [24]. This angle confirms the aromatic character of the pyridine ring and indicates optimal orbital overlap for electron delocalization [22] [23] [24].
| Structural Parameter | Experimental Range | Literature Comparison | Geometric Significance |
|---|---|---|---|
| C≡C bond length | 1.195-1.205 Å | Typical: 1.20 Å | Normal triple bond character |
| C-Si bond length | 1.845-1.855 Å | Typical: 1.85 Å | Standard sp-sp³ bond |
| Si-CH₃ bond lengths | 1.855-1.870 Å | Typical: 1.86 Å | Tetrahedral silicon geometry |
| Pyridine N-C bonds | 1.330-1.385 Å | Range: 1.33-1.39 Å | Aromatic character maintained |
| Pyran C-O bonds | 1.420-1.440 Å | Typical: 1.43 Å | Saturated ether linkage |
| C≡C-Si angle | 177-180° | Ideal: 180° | Linear alkyne geometry |
| Si-C≡C angle | 177-180° | Ideal: 180° | Linear alkyne geometry |
| C-Si-CH₃ angles | 108-112° | Ideal: 109.5° | Near-tetrahedral silicon |
| Pyridine C-N-C angle | 116-118° | Standard: 117° | Aromatic heterocycle geometry |
The conformational analysis of the trimethylsilyl-ethynyl substituent reveals important insights into the three-dimensional molecular structure and the factors governing molecular geometry [26] [27] [21]. Computational studies using density functional theory methods predict preferred conformations that minimize steric interactions while maintaining optimal electronic overlap [26] [27] [21].
The carbon-carbon-silicon-methyl dihedral angles adopt staggered conformations at approximately ±60° and ±180° relative to the acetylenic axis [26] [27] [21]. These orientations minimize steric hindrance between the methyl groups and other molecular components while maintaining the tetrahedral geometry around the silicon atom. The staggered arrangement represents the lowest energy conformations and is consistent with expectations based on molecular mechanics principles [26] [27] [21].
Variable temperature nuclear magnetic resonance studies reveal a rotational barrier of 2-3 kilocalories per mole for rotation around the silicon-carbon bonds within the trimethylsilyl group [28] [19] [29]. This relatively low barrier indicates free rotation at ambient temperature, allowing the molecule to sample multiple conformations rapidly on the nuclear magnetic resonance timescale [28] [19] [29].
The alkyne-aryl dihedral angle measures 170-180 degrees, indicating near-linear arrangement between the acetylenic substituent and the bicyclic aromatic framework [17] [18] [19]. This geometry preserves the linear character of the alkyne functionality and minimizes steric interactions with the pyrano[2,3-b]pyridine core [17] [18] [19].
Molecular mechanics calculations indicate that steric interaction energies within the trimethylsilyl-ethynyl substituent are less than 1 kilocalorie per mole [26] [27] [30]. These low interaction energies confirm that the observed molecular geometry represents a strain-free conformation with minimal intramolecular repulsions [26] [27] [30].
Natural bond orbital analysis reveals minimal electronic conjugation between the trimethylsilyl group and the acetylenic π-system [21] [31]. The lack of significant orbital overlap indicates that the trimethylsilyl group functions primarily as a sterically demanding protecting group without substantial electronic perturbation of the alkyne functionality [21] [31].
Crystal packing analysis demonstrates that intermolecular van der Waals interactions play a minimal role in determining the molecular conformation [22] [17] [20]. The observed geometry appears to be primarily controlled by intramolecular factors rather than crystal packing forces, suggesting that the solid-state structure accurately represents the preferred molecular conformation [22] [17] [20].
Comparison between solution and solid-state structures reveals similar geometric parameters, confirming that the crystallographically observed conformation is representative of the solution-phase structure [17] [32] . This consistency validates the use of crystal structure data for understanding the molecular behavior in solution [17] [32] .
Dynamic nuclear magnetic resonance studies confirm conformational flexibility around the silicon-carbon bonds at room temperature [28] [19] [29]. The observation of sharp nuclear magnetic resonance signals indicates rapid interconversion between conformational states, consistent with the calculated low rotational barriers [28] [19] [29].
The preferred molecular conformation adopts an extended linear geometry that minimizes intramolecular interactions while maintaining optimal orbital overlap within the acetylenic system [27] [21] . This conformation represents the global energy minimum and is stabilized by the absence of significant steric or electronic strain [27] [21] .
| Conformational Parameter | Calculated/Observed Value | Analysis Method | Structural Implication |
|---|---|---|---|
| Si-CH₃ dihedral angles | ±60°, ±180° (staggered) | DFT B3LYP calculations | Steric hindrance minimization |
| TMS rotational barrier | 2-3 kcal/mol | Variable temperature NMR | Free rotation at room temperature |
| Alkyne-aryl dihedral | 170-180° | X-ray crystallography | Linear acetylene character |
| Steric interaction energy | <1 kcal/mol | Molecular mechanics | Negligible conformational strain |
| Electronic conjugation | Minimal π-overlap | Natural bond orbital analysis | TMS acts as protecting group |
| Crystal packing influence | van der Waals forces | Structure analysis | Minimal effect on geometry |
| Solution vs solid-state | Similar geometries | NMR vs X-ray comparison | Consistent molecular structure |
| Conformational dynamics | Free rotation | Dynamic NMR studies | Flexible at ambient temperature |